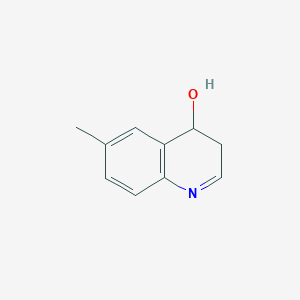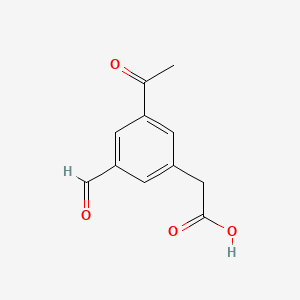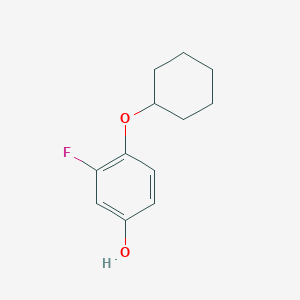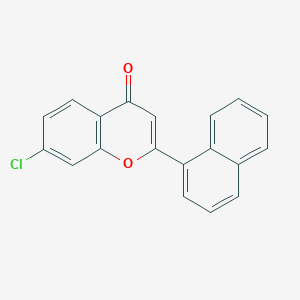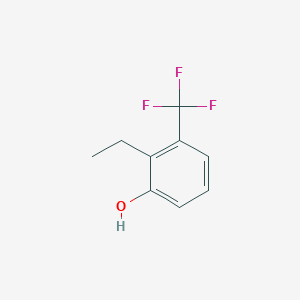![molecular formula C8H10BNO3 B14847916 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid is a heterocyclic compound that features a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with boronic acid reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to simpler boronic acid derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid involves its interaction with molecular targets through its boronic acid group. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe in biochemical assays. The pathways involved often include the inhibition of specific enzymes or the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-B]pyridine
Comparison: Compared to its analogs, 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols or other nucleophiles, setting it apart from similar compounds that lack this functional group.
Eigenschaften
Molekularformel |
C8H10BNO3 |
|---|---|
Molekulargewicht |
178.98 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5,11-12H,1-3H2 |
InChI-Schlüssel |
HWSKLIFMYVJXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N=C1)OCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


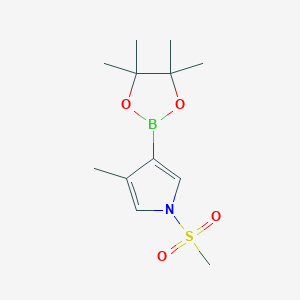
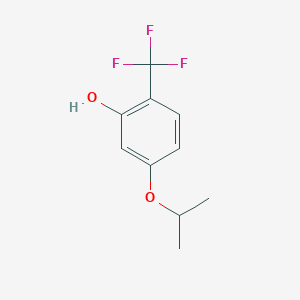

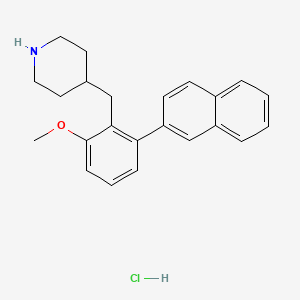
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)


